1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Overview
Description
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
It’s known that compounds containing a triazole moiety can interact with a variety of enzymes and receptors in the biological system . For instance, some 1,5-disubstituted 1,2,3-triazoles have been tested as inhibitors of Rho GTPases, which play an important role in hyperproliferative and neoplastic diseases .
Mode of Action
The 1,2,3-triazole ring is known to produce anti-che activity by inhibiting both ache and buche activities . This suggests that the compound might interact with its targets and inhibit their activities, leading to changes in cellular functions.
Biochemical Pathways
It’s known that triazole compounds can affect various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
It’s known that the 1,2,3-triazole ring possesses low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that the compound might have good bioavailability.
Action Environment
It’s known that all compounds were phosphorescent in solution, where the 1,2,3-triazole-based complexes showed unusually strong dependence on dissolved oxygen . This suggests that environmental factors such as oxygen levels might influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper (CuAAC) to ensure regioselectivity and high yields . The reaction conditions usually involve the use of copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of copper catalysts in a flow system is advantageous due to the reduced risk of metal contamination and the ability to handle large volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A simpler triazole compound with similar binding properties.
1,2,4-Triazole: Another isomer with different nitrogen atom positions, affecting its reactivity and binding affinity.
2-Aminothiazole: Contains a sulfur atom in place of one nitrogen, leading to different chemical properties and applications.
Uniqueness
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Biological Activity
1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzo[d][1,2,3]triazole core, which is known for its pharmacological versatility. The presence of the aminoethyl group and carboxylic acid moiety contributes to its solubility and reactivity.
Structural Formula
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
- Neuroprotective Properties
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, a study revealed that derivatives of benzo[d][1,2,3]triazole showed promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 25.72 ± 3.95 |
Other derivatives | Various | <50 |
Flow cytometry analyses indicated that treatment with this compound induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 40 µg/mL |
Pseudomonas aeruginosa | 50 µg/mL |
Staphylococcus aureus | 30 µg/mL |
These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of the compound through inhibition of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced levels of TNF-alpha and IL-6.
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways such as PI3K/Akt and MAPK pathways.
Case Study 1: Anticancer Efficacy
A study involving the administration of the compound to tumor-bearing mice demonstrated a significant reduction in tumor growth compared to control groups. The observed IC50 values were comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics like ceftriaxone, this compound exhibited similar or superior antimicrobial activity against resistant strains .
Properties
IUPAC Name |
1-(2-aminoethyl)benzotriazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-3-4-13-8-2-1-6(9(14)15)5-7(8)11-12-13/h1-2,5H,3-4,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEUYSBMZHVAGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=NN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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